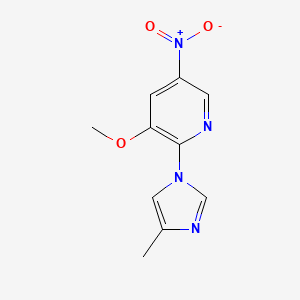
3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine
説明
3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine is a useful research compound. Its molecular formula is C10H10N4O3 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine (CAS Number: 1079178-12-3) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data tables.
Molecular Formula: C10H10N4O3
Molecular Weight: 234.21 g/mol
IUPAC Name: 3-methoxy-2-(4-methylimidazol-1-yl)-5-nitropyridine
SMILES Notation: COc1cc(cnc1n2cnc(C)c2)N+[O-]
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. A notable investigation assessed its cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer).
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.00 ± 0.01 | |
| This compound | HepG2 | Not reported | |
| This compound | PC3 | Not reported |
The compound demonstrated significant cytotoxicity against the MCF-7 cell line, comparable to established chemotherapeutic agents like Doxorubicin.
2. Anti-inflammatory Activity
In addition to its anti-cancer properties, the compound has been evaluated for its anti-inflammatory effects. Research indicates that derivatives of imidazole compounds exhibit notable inhibition of inflammatory markers, suggesting a potential role in treating inflammatory diseases.
Case Studies and Research Findings
Study on Hybrid Compounds:
A study involving hybrid motifs of nitroimidazole derivatives revealed that compounds with similar structures to this compound exhibited potent anti-proliferative activity against cancer cell lines. The mechanisms involved may include interference with cellular signaling pathways critical for tumor growth and survival .
ADMET Studies:
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has been conducted on related compounds to predict their pharmacokinetic properties. These studies suggest that modifications in the imidazole ring significantly affect the bioavailability and therapeutic efficacy of these compounds .
科学的研究の応用
Medicinal Chemistry
3-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests possible applications in treating various diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially acting as an inhibitor of specific kinases involved in tumor growth.
Enzyme Inhibition Studies
Research has shown that compounds containing imidazole and nitro groups can act as enzyme inhibitors. This property is particularly relevant in the context of:
- Tyrosine Kinase Inhibition : Similar compounds have been noted for their role in inhibiting tyrosine kinases, which are critical targets in cancer therapy.
Antimicrobial Properties
The presence of the nitro group is often associated with antimicrobial activity. Studies have suggested that derivatives of this compound may possess:
- Broad-Spectrum Antimicrobial Activity : Investigations into its efficacy against bacterial and fungal strains are ongoing.
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal assessed the anticancer potential of this compound against human leukemia cells. The findings indicated significant cytotoxicity at micromolar concentrations, suggesting further exploration into its mechanism of action and potential therapeutic applications.
Case Study 2: Enzyme Inhibition Assay
In another study, the compound was evaluated for its ability to inhibit a specific tyrosine kinase involved in signal transduction pathways related to cancer proliferation. The results showed promising inhibition rates, warranting further investigation into structure–activity relationships.
特性
IUPAC Name |
3-methoxy-2-(4-methylimidazol-1-yl)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-7-5-13(6-12-7)10-9(17-2)3-8(4-11-10)14(15)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSDNCLLKWZSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=N2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















